4-(Acetoxymethyl)thiobenzamide
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Overview
Description
4-(Acetoxymethyl)thiobenzamide is an organic compound with the molecular formula C10H11O2N1S1 It is a derivative of thiobenzamide, characterized by the presence of an acetoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Acetoxymethyl)thiobenzamide can be synthesized through several methods. One common approach involves the reaction of thiobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Acetoxymethyl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium boroh
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(4-carbamothioylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11NO2S/c1-7(12)13-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |
InChI Key |
KHNNEWLUJVVAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
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